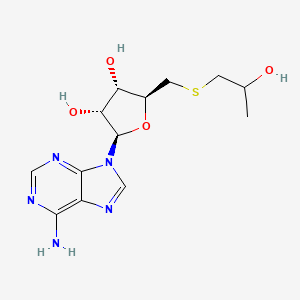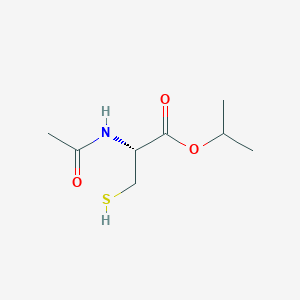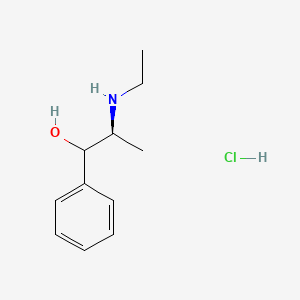
N-Ethyl-dl-norephedrine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-dl-norephedrine Hydrochloride is a synthetic compound belonging to the amphetamine family. It is known for its psychoactive properties and has been used for various purposes, including as a stimulant, appetite suppressant, and decongestant. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.
准备方法
Synthetic Routes and Reaction Conditions
N-Ethyl-dl-norephedrine Hydrochloride can be synthesized through several methods. One common approach involves the asymmetric transfer hydrogenation (ATH) of racemic 1-hydroxy-1-phenyl-propan-2-one using well-defined chiral Rh-complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), and HCO₂H/Et₃N as reagents . This method allows for the stereoselective preparation of the enantiomers of norephedrine and norpseudoephedrine.
Industrial Production Methods
Industrial production of this compound often involves large-scale isolation techniques such as preparative high-performance liquid chromatography (HPLC) and salting-out assisted liquid-liquid extraction (SALLE) . These methods ensure high purity and yield of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions
N-Ethyl-dl-norephedrine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
N-Ethyl-dl-norephedrine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new synthetic methods and reaction mechanisms.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitters and receptors.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
Industry: Employed in the production of pharmaceuticals and other chemical products due to its psychoactive properties.
作用机制
N-Ethyl-dl-norephedrine Hydrochloride exerts its effects by acting as a sympathomimetic agent. It functions as a norepinephrine releasing agent, indirectly activating adrenergic receptors . This leads to increased heart rate, blood pressure, and vasoconstriction. The compound also stimulates beta-adrenergic receptors, resulting in increased contractility and heart rate .
相似化合物的比较
Similar Compounds
Norephedrine: A closely related compound with similar sympathomimetic properties.
Ephedrine: Another amphetamine derivative with similar stimulant effects.
Pseudoephedrine: Used as a decongestant and has similar chemical structure and effects.
Uniqueness
N-Ethyl-dl-norephedrine Hydrochloride is unique due to its specific molecular structure, which allows for distinct interactions with adrenergic receptors. This results in a unique profile of pharmacological effects compared to other similar compounds .
属性
分子式 |
C11H18ClNO |
|---|---|
分子量 |
215.72 g/mol |
IUPAC 名称 |
(2S)-2-(ethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,11-13H,3H2,1-2H3;1H/t9-,11?;/m0./s1 |
InChI 键 |
DHNCTQIFOGRFJF-QMOSYVFLSA-N |
手性 SMILES |
CCN[C@@H](C)C(C1=CC=CC=C1)O.Cl |
规范 SMILES |
CCNC(C)C(C1=CC=CC=C1)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


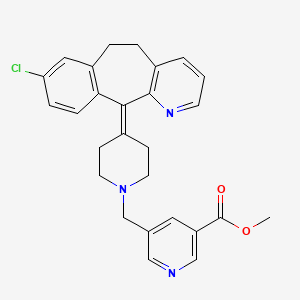
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)
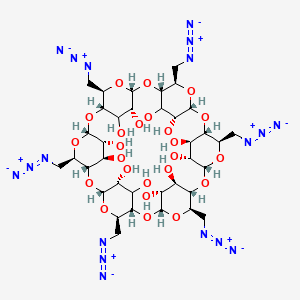
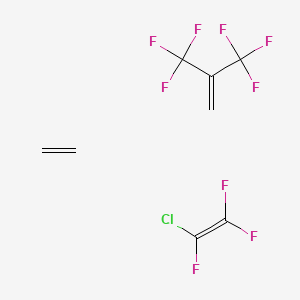
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)

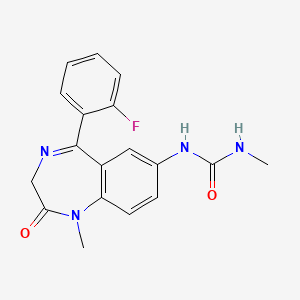
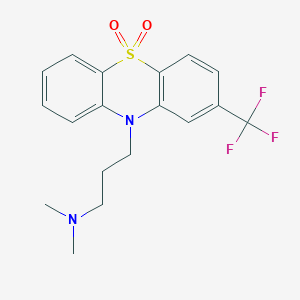

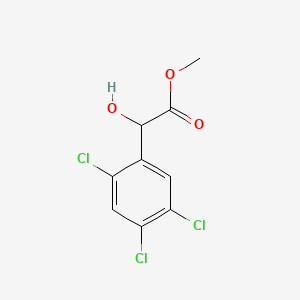
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
